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molecular formula C6H5ClO2 B1584398 2-Chlororesorcinol CAS No. 6201-65-6

2-Chlororesorcinol

Cat. No. B1584398
M. Wt: 144.55 g/mol
InChI Key: SWZVJOLLQTWFCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05371291

Procedure details

Into a 500 mL flask containing 156 mL of 96% (w/w) sulfuric acid are added 52.5 g of resorcinol. Before the resorcinol completely dissolves, another 156 mL of 96% (w/w) sulfuric acid and another 52.5 g of resorcinol are added. The resulting exotherm causes the temperature of the mixture to increase to as much as 90° C. When this the temperature is reached, or when the temperature of the mixture no longer increases, the mixture is heated to 110° C. for two hours. Then, the mixture is cooled to 15° C., after which time 120 g of chlorine are added at such a rate to maintain a temperature of 15° C. The mixture is then poured into a 2 liter flask containing 450 g of ice and 400 mL of water. To the resulting aqueous phase is added aqueous sodium hydroxide (prepared by dissolving 76 g of sodium hydroxide into 150 mL of water) followed by a 24-hour reflux of the mixture. The temperature of the solution is reduced to room temperature, and after extraction by ethyl ether and ether evaporation, the residual mixture, which contains resorcinol and 2-chlororesorcinol, is subjected to flash column chromatography, using CH2Cl2 as eluent. This affords 29 g (21% yield) of the pure 2-chlororesorcinol (M.P. 97° C.).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
52.5 g
Type
reactant
Reaction Step Four
Quantity
120 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
450 g
Type
reactant
Reaction Step Six
Name
Quantity
400 mL
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
reactant
Reaction Step Seven
Yield
21%

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]1([CH:13]=[CH:12][CH:11]=[C:9]([OH:10])[CH:8]=1)[OH:7].[Cl:14]Cl.[OH-].[Na+]>O>[Cl:14][C:8]1[C:9]([OH:10])=[CH:11][CH:12]=[CH:13][C:6]=1[OH:7] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
52.5 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
52.5 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Step Five
Name
Quantity
120 g
Type
reactant
Smiles
ClCl
Step Six
Name
ice
Quantity
450 g
Type
reactant
Smiles
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting exotherm causes the temperature of the mixture to increase to as much as 90° C
TEMPERATURE
Type
TEMPERATURE
Details
when the temperature of the mixture no longer increases
TEMPERATURE
Type
TEMPERATURE
Details
Then, the mixture is cooled to 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a temperature of 15° C
ADDITION
Type
ADDITION
Details
The mixture is then poured into a 2 liter flask
WAIT
Type
WAIT
Details
followed by a 24-hour
TEMPERATURE
Type
TEMPERATURE
Details
reflux of the mixture
CUSTOM
Type
CUSTOM
Details
is reduced to room temperature
EXTRACTION
Type
EXTRACTION
Details
after extraction
CUSTOM
Type
CUSTOM
Details
by ethyl ether and ether evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(O)C=CC=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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